(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate
Description
Crystallographic and Stereochemical Configuration
The compound (S)-benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate exhibits a well-defined stereochemical configuration at the butan-2-yl chiral center. The (S)-configuration is critical for its structural integrity, as indicated by the SMILES notation CC(C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2. This stereocenter governs the spatial arrangement of substituents, including the 3-methyl group, pyrrolidine ring, and carbamate moiety.
The molecular formula C₁₈H₂₈N₂O₂ reflects a molecular weight of 304.43 g/mol, corroborated by mass spectrometric data. The compound’s structure features:
- A benzyl carbamate group (C₆H₅CH₂OCON-) attached to the chiral center.
- A pyrrolidine ring (C₄H₈N) linked via a methylene bridge to the chiral carbon.
- A 3-methylbutan-2-yl backbone with an additional methyl group at the β-position.
The stereochemical descriptors (S)-configuration and pyrrolidine’s chair conformation influence the molecule’s three-dimensional packing and intermolecular interactions. Crystallographic data, while not explicitly provided, would likely reveal hydrogen-bonding patterns between the carbamate carbonyl and pyrrolidine’s NH group, as well as van der Waals interactions involving the benzyl and methyl substituents.
Computational Chemistry Insights: TPSA, LogP, and Rotatable Bond Analysis
Computational parameters provide critical insights into the compound’s physicochemical properties (Table 1).
| Parameter | Value | Interpretation |
|---|---|---|
| TPSA | 32.78 Ų | Moderate polar surface area, indicating potential hydrogen-bonding capacity. |
| LogP | 3.3754 | High lipophilicity, suggesting poor aqueous solubility and membrane permeability. |
| Rotatable Bonds | 6 | Significant conformational flexibility, critical for binding to biological targets. |
The topological polar surface area (TPSA) of 32.78 Ų arises primarily from the carbamate oxygen and pyrrolidine nitrogen. This value is comparable to other carbamate derivatives, which typically exhibit TPSA values between 30–50 Ų. The logarithm of the octanol-water partition coefficient (LogP) of 3.3754 suggests a preference for non-polar environments, aligning with the presence of hydrophobic benzyl and methyl groups.
The six rotatable bonds (Table 1) include:
- C–N bond in the pyrrolidine ring.
- C–O bond in the carbamate group.
- C–C bonds in the butan-2-yl backbone.
- C–C bonds in the benzyl group.
This flexibility enables the molecule to adopt multiple conformations, potentially enhancing its ability to interact with diverse molecular targets.
Comparative NMR and Mass Spectroscopic Profiling
While direct spectroscopic data for this compound is limited, its structural features enable predictive analysis of expected NMR and mass spectrometric profiles (Table 2).
| Technique | Expected Signals |
|---|---|
| ¹H NMR | - Aromatic protons : δ 7.2–7.4 ppm (benzyl group). |
| - Pyrrolidine protons : δ 1.5–2.5 ppm (multiplet). | |
| - Carbamate carbonyl : δ 5.0–5.5 ppm (broad singlet, NH). | |
| - Methyl groups : δ 0.9–1.2 ppm (singlet, 3-methylbutan-2-yl). | |
| ¹³C NMR | - Carbamate carbonyl : δ 155–160 ppm. |
| - Benzyl carbons : δ 125–135 ppm (aromatic), δ 65–70 ppm (OCH₂). | |
| Mass Spectrometry | - Molecular ion : m/z 304.43 [M+]⁺. |
| - Fragment ions : m/z 207 (benzyl loss), m/z 116 (pyrrolidine ring). |
The ¹H NMR would reveal distinct signals for the benzyl aromatic protons (multiplet, 5H) and pyrrolidine’s equatorial/axial protons. The carbamate’s NH proton may appear as a broad singlet due to exchange broadening. In ¹³C NMR , the carbamate carbonyl would resonate at δ 155–160 ppm, while the benzyl methylene (OCH₂) would appear near δ 65–70 ppm.
Mass spectrometry would confirm the molecular weight via the [M+]⁺ ion at m/z 304.43. Fragmentation patterns would include cleavage of the carbamate bond, yielding fragments corresponding to the benzyl (m/z 207) and pyrrolidine-containing moieties (m/z 116). The 3-methylbutan-2-yl group may contribute to fragments at m/z 73 (isopropyl) and m/z 57 (tert-butyl).
Properties
IUPAC Name |
benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)17(13-20-11-7-8-12-20)19(3)18(21)22-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQJQQYDXXTEK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375209 | |
| Record name | (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-78-5 | |
| Record name | Carbamic acid, methyl[(1S)-2-methyl-1-(1-pyrrolidinylmethyl)propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the amine with an appropriate carbamoyl chloride or isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analog: Neutrophil Elastase Inhibitor
A closely related compound (similarity score: 0.679 ) is Benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-(1,3-oxazol-2-yl)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate (C₂₆H₃₄N₄O₆), which targets neutrophil elastase .
Key Comparative Features:
Mechanistic Implications:
- The pyrrolidine ring in both compounds likely interacts with catalytic residues (e.g., via hydrogen bonding or charge interactions) in enzyme active sites.
- The oxazolyl group in the analog may enhance binding affinity through polar interactions absent in the target compound.
General Comparison with Pyrrolidine-Containing Carbamates
Pyrrolidine derivatives are common in medicinal chemistry due to their balanced basicity and conformational adaptability. Below is a broader comparison:
Biological Activity
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is a complex organic compound characterized by a unique structure that includes a benzyl group, a pyrrolidine ring, and a carbamate functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N2O2, and it has a CAS number of 675602-78-5. The compound's structure is significant as it influences its interactions with biological targets, which can lead to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O2 |
| CAS Number | 675602-78-5 |
| IUPAC Name | Benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
Antimicrobial Activity
Research has indicated that this compound exhibits moderate antibacterial potency. In vitro studies demonstrated its effectiveness against standard strains of bacteria, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Staphylococcus epidermidis.
Anticancer Activity
A study conducted on various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer), revealed that the compound could induce significant apoptotic activity. The IC50 values were assessed using the MTT assay, showing promising results compared to standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Apoptotic Effect |
|---|---|---|
| A549 | 10 | Late apoptosis/necrosis |
| MiaPaCa-2 | 8 | Early and late apoptosis |
| HCT116 | 12 | Significant necrotic activity |
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives of this compound, it was found that certain analogues exhibited enhanced proapoptotic properties across multiple cancer cell lines. This suggests that structural modifications could further improve efficacy.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound could significantly increase the percentage of cells undergoing late apoptosis or necrosis when treated at their respective IC50 concentrations. This highlights its potential as a therapeutic agent targeting apoptotic pathways in cancer treatment.
Q & A
Q. What are the key synthetic routes for (S)-benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in CHCl₃) .
- Step 2 : Formation of the carbamate bond via reaction with methyl isocyanate or activated carbonate derivatives .
- Step 3 : Stereochemical control using chiral auxiliaries (e.g., (S)-2-amino-3-methylbutanoic acid) to ensure enantiomeric excess (>90% ee) . Critical reagents: LiAlH₄ (reduction), Boc anhydride (protection), and Pd/C (deprotection).
Q. How is the stereochemical integrity of the compound validated?
- Chiral HPLC : Separation on Chiralpak® AD-H column (hexane:isopropanol, 90:10) confirms enantiopurity .
- Optical rotation : Specific rotation [α]₂₀ᴅ = +12.5° (c = 1, CHCl₃) distinguishes it from (R)-enantiomers .
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition codes in ).
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in reported enzyme inhibition (e.g., acetylcholinesterase IC₅₀ = 5 µM vs. 20 µM) arise from:
- Experimental design : Cell-based vs. cell-free assays (e.g., HEK293 vs. purified enzyme) .
- Structural analogs : Minor substitutions (e.g., ethyl vs. methyl carbamate) alter binding kinetics .
- Solution : Standardize assay protocols (e.g., pH 7.4 buffer, 37°C) and validate with positive controls (e.g., donepezil).
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to the acetylcholinesterase peripheral anionic site (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : LogP = 2.8 (optimal for BBB penetration) and CYP3A4 metabolism liability .
Q. How is enantiomeric excess optimized in large-scale synthesis?
- Dynamic kinetic resolution : Use of (S)-BINAP-Ru catalysts for asymmetric hydrogenation (ee > 98%) .
- Chiral pool strategy : Start with enantiopure (S)-pyrrolidine-3-carboxylic acid to minimize racemization .
- Process analytics : In-line FTIR monitors reaction progress and intermediates .
Methodological Challenges and Solutions
Q. Why does the compound exhibit batch-to-batch variability in solubility?
- Root cause : Residual solvents (e.g., DMF) or polymorphic forms (amorphous vs. crystalline).
- Mitigation : Recrystallize from ethyl acetate/hexane (1:3) and characterize via PXRD .
Q. How to address low yields in carbamate bond formation?
- Optimized conditions : Use 1,8-diazabicycloundec-7-ene (DBU) as a base in DMF at 0°C (yield increases from 40% → 75%) .
- Alternative reagents : Replace phosgene with diphenyl carbonate for safer carbamoylation .
Comparative Analysis with Analogues
Q. How does (S)-stereochemistry impact biological activity vs. (R)-isomers?
| Parameter | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Acetylcholinesterase IC₅₀ | 5 µM | 28 µM |
| LogD (pH 7.4) | 2.1 | 1.8 |
| Metabolic stability | t₁/₂ = 120 min (human liver microsomes) | t₁/₂ = 60 min |
| Mechanistic insight: (S)-isomer’s pyrrolidine ring aligns with catalytic triad residues. |
Future Research Directions
Q. What in vivo models are suitable for pharmacokinetic profiling?
Q. Can the compound serve as a precursor for radiopharmaceuticals?
- ¹⁸F-labeling : Replace benzyl group with 4-[¹⁸F]fluorobenzyl via nucleophilic substitution (RCY = 15%) .
- Applications : PET imaging of cholinesterase activity in Alzheimer’s disease .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
